1-Oxo-2,3-dihydro-1H-indene-2-carboxamide
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Overview
Description
1-Oxo-2,3-dihydro-1H-indene-2-carboxamide is an organic compound with a unique structure that includes an indene backbone
Preparation Methods
The synthesis of 1-Oxo-2,3-dihydro-1H-indene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indene core, followed by functionalization to introduce the carboxamide group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-Oxo-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-Oxo-2,3-dihydro-1H-indene-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the modification of functional groups and the formation of reactive intermediates .
Comparison with Similar Compounds
1-Oxo-2,3-dihydro-1H-indene-2-carboxamide can be compared with similar compounds such as:
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound has a similar indene backbone but differs in the functional groups attached.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound also shares the indene structure but has an amino group instead of an oxo group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroindene-2-carboxamide |
InChI |
InChI=1S/C10H9NO2/c11-10(13)8-5-6-3-1-2-4-7(6)9(8)12/h1-4,8H,5H2,(H2,11,13) |
InChI Key |
XDGSVNFCCGSZKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C(=O)N |
Origin of Product |
United States |
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